

# Interpreting unexpected results in BAY-2413555 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BAY-2413555

Cat. No.: B15619539

Get Quote

# **Technical Support for BAY-2413555 Experiments**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **BAY-2413555**. Our goal is to help you interpret unexpected results and navigate challenges in your experiments.

# Frequently Asked Questions (FAQs)

Q1: We observed inflammatory markers in our long-term animal studies with **BAY-2413555**. Is this a known effect?

A1: Yes, this is a critical unexpected finding. Preclinical toxicology studies in monkeys revealed increased vascular inflammation in several organs after 39 weeks of treatment with **BAY-2413555**.[1][2] This was not observed in shorter studies of 4 and 13 weeks.[1][2] This finding led to the termination of all ongoing clinical studies with **BAY-2413555** as the long-term risk-benefit balance was no longer considered favorable for the intended lifelong treatment of heart failure.[1][3][4]

Q2: Our short-term in-vitro/in-vivo experiments with **BAY-2413555** do not show any inflammatory signals. How can we reconcile this with the long-term toxicology findings?

A2: The absence of inflammatory signals in short-term studies is consistent with the preclinical data.[1][2] The vascular inflammation observed in monkeys was a chronic effect, appearing



only after 39 weeks of continuous treatment. It is crucial to consider the duration of your experiments when evaluating the potential for this off-target effect. Short-term models may not be sufficient to detect this specific toxicity.

Q3: Were any inflammatory effects observed in human clinical trials?

A3: No, comparable adverse events, including vascular inflammation, were not observed in the human clinical trial (REMOTE-HF).[2][4][5] The study, however, was terminated early and the maximum treatment duration was four weeks.[1][3] Until its termination, **BAY-2413555** was found to be safe and well-tolerated in the human participants.[2][4][5]

Q4: What is the proposed mechanism for the vascular inflammation observed in the preclinical studies?

A4: The precise pathomechanism of the vascular inflammation is currently unclear.[1][2] **BAY-2413555** is a positive allosteric modulator of the M2 muscarinic acetylcholine receptor, and this unexpected toxicity may be an off-target effect or a consequence of long-term M2 receptor modulation in certain species.[1][3][5] Further research would be needed to elucidate the exact molecular pathways involved.

# **Troubleshooting Guides**

Issue: Unexpected cell death or inflammatory response in long-term cell culture experiments with **BAY-2413555**.

- Possible Cause: This could be an in-vitro manifestation of the inflammatory response seen in long-term animal studies.
- Troubleshooting Steps:
  - Time-Course Analysis: Conduct a detailed time-course experiment to determine the onset of the inflammatory markers or cell death.
  - Dose-Response Evaluation: Assess if the effect is dose-dependent.
  - Marker Analysis: Analyze supernatants for pro-inflammatory cytokines (e.g., TNF-α, IL-6,
     IL-1β) and assess cellular markers of inflammation and apoptosis.



- Control Compound: Include a structurally related but inactive compound as a negative control to rule out non-specific compound toxicity.
- Different Cell Types: Test the effect on various cell types (e.g., endothelial cells, smooth muscle cells, immune cells) to identify a potential target cell population.

Issue: Discrepancy between in-vitro potency and in-vivo efficacy.

- Possible Cause: While BAY-2413555 is a potent M2 receptor modulator, its in-vivo effects
  can be complex and may not directly correlate with simple in-vitro assays.
- Troubleshooting Steps:
  - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Ensure that the dosing regimen in your animal model achieves and maintains the target concentration at the site of action.
  - Target Engagement: Use appropriate biomarkers to confirm M2 receptor engagement in your in-vivo model. For example, in the REMOTE-HF study, heart rate recovery (HRR) after exercise was used as a sign of target engagement.[1][2][4]
  - Species Differences: Be aware of potential species-specific differences in M2 receptor pharmacology and distribution.

## **Data Presentation**

Table 1: Overview of the REMOTE-HF Clinical Trial



| Parameter             | Description                                                                                                                                                                 |
|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Name            | REMOTE-HF[2][4][5]                                                                                                                                                          |
| ClinicalTrials.gov ID | NCT05532046[1][3]                                                                                                                                                           |
| EudraCT Number        | 2021-005751-36[1][3]                                                                                                                                                        |
| Phase                 | lb[2][4][5]                                                                                                                                                                 |
| Study Design          | Multicenter, double-blind, randomized, placebo-<br>controlled, dose-titration study[2][4][5]                                                                                |
| Participants          | Patients with heart failure (NYHA Class I-III,<br>LVEF ≤ 45%) and an implanted cardiac<br>defibrillator (ICD) or cardiac resynchronization<br>therapy (CRT) device[2][4][5] |
| Treatment Arms        | 1. Placebo2. BAY 2413555: 1.25 mg (Part A) -> 1.25 mg (Part B)3. BAY 2413555: 1.25 mg (Part A) -> 5 mg (Part B)[2][4][5]                                                    |
| Treatment Duration    | 28 days (14 days Part A, 14 days Part B)[2][4][5]                                                                                                                           |
| Primary Endpoint      | Number of participants with treatment-emergent adverse events (TEAEs)[2][4][5]                                                                                              |

Table 2: Key Findings from the REMOTE-HF Study



| Finding                                 | Details                                                                                                                                                                                                                      |
|-----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Safety and Tolerability                 | BAY 2413555 was safe and well-tolerated in the study. No deaths or TEAEs led to discontinuation. No symptomatic bradycardia or AV blocks were observed.[2][4][5]                                                             |
| Target Engagement (Heart Rate Recovery) | A larger change in the mean heart rate recovery at 60 seconds was observed in the pooled BAY 2413555 treatment arms compared to placebo (+7.3 bpm vs6.7 bpm), suggesting enhanced cardiac parasympathetic activity.[1][2][4] |
| Early Termination                       | The study was terminated early due to unexpected preclinical findings of increased vascular inflammation in a chronic animal toxicology study in monkeys.[1][2][4][5]                                                        |

# **Experimental Protocols**

**REMOTE-HF Study Protocol Overview** 

The REMOTE-HF study was a Phase Ib clinical trial designed to evaluate the safety and tolerability of **BAY-2413555** in patients with heart failure.

- Participant Selection: Patients with a diagnosis of heart failure (NYHA Class I-III), a left ventricular ejection fraction (LVEF) of 45% or less, and an implanted cardiac defibrillator (ICD) or cardiac resynchronization therapy (CRT) device were enrolled.[2][4][5]
- Randomization and Blinding: Participants were randomized in a double-blind manner to one
  of three treatment arms: placebo, a low-dose BAY-2413555 regimen, or a dose-escalation
  regimen of BAY-2413555.[2][4][5]
- Dosing Regimen: Treatment was administered orally once daily for 28 days. The study consisted of two 14-day parts (A and B).[2][4][5]
- Safety Monitoring: The primary endpoint was the incidence of treatment-emergent adverse events (TEAEs). Secondary endpoints included the occurrence of high-degree



atrioventricular block or symptomatic bradycardia.[2][5]

• Efficacy Assessment: Exploratory endpoints included changes from baseline in resting heart rate and heart rate recovery after exercise.[1]

## **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of **BAY-2413555** as a positive allosteric modulator (PAM) of the M2 muscarinic receptor.





Click to download full resolution via product page

Caption: Workflow of the REMOTE-HF clinical trial.





#### Click to download full resolution via product page

Caption: Logical workflow for troubleshooting unexpected inflammatory responses.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of the M2 muscarinic acetylcholine receptor modulator BAY 2413555 in heart failure with reduced ejection fraction in the REMOTE-HF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Interpreting unexpected results in BAY-2413555 experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619539#interpreting-unexpected-results-in-bay-2413555-experiments]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com